molecular formula C12H17BrO B6156815 5-(4-bromophenyl)-2-methylpentan-2-ol CAS No. 87077-85-8

5-(4-bromophenyl)-2-methylpentan-2-ol

Cat. No.: B6156815
CAS No.: 87077-85-8
M. Wt: 257.2
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Description

5-(4-Bromophenyl)-2-methylpentan-2-ol is a tertiary alcohol featuring a 4-bromophenyl group attached to a branched pentanol backbone.

Properties

CAS No.

87077-85-8

Molecular Formula

C12H17BrO

Molecular Weight

257.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-2-methylpentan-2-ol typically involves the reaction of 4-bromobenzyl chloride with 2-methylpentan-2-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-2-methylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 5-(4-bromophenyl)-2-methylpentan-2-one or 5-(4-bromophenyl)-2-methylpentanoic acid.

    Reduction: Formation of 5-(4-phenyl)-2-methylpentan-2-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Bromophenyl)-2-methylpentan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-2-methylpentan-2-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, leading to modulation of their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 5-(4-bromophenyl)-2-methylpentan-2-ol, highlighting differences in core scaffolds, substituents, and reported bioactivities:

Compound Name Core Structure Key Substituents Biological Activity (% Inhibition) Reference
This compound Branched pentanol 4-Bromophenyl, methyl branch Not reported -
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Oxadiazole 4-Bromophenyl ketone, 4-chlorophenyl 59.5% (anti-inflammatory)
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole Oxadiazole 4-Bromophenyl ketone, 3,4-dimethoxyphenyl 61.9% (anti-inflammatory)
5-(4-Bromophenyl)-2-methyl-3-methyl-sulfinyl-1-benzofuran Benzofuran 4-Bromophenyl, methyl-sulfinyl Not reported
2-[5-(4-bromophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl]-3-methylbutanoic acid Pyrrole 4-Bromophenyl, ethoxycarbonyl, methylbutanoic acid Antioxidant (specific data not provided)

Key Findings and Insights

Anti-inflammatory Activity
  • Oxadiazole Derivatives : The oxadiazole analogs in demonstrate anti-inflammatory activity comparable to indomethacin (64.3% inhibition at 20 mg/kg). The 4-bromophenyl ketone moiety likely contributes to enhanced binding affinity, while the oxadiazole core improves metabolic stability .
Antioxidant Potential
  • Pyrrole-Based Analog : The pyrrole derivative in incorporates an ethoxycarbonyl group, which may stabilize radical intermediates, a critical feature in antioxidants. The 4-bromophenyl group could enhance membrane permeability .
  • Target Compound’s Limitations : Without electron-withdrawing or donating groups (e.g., ethoxycarbonyl), the antioxidant activity of this compound remains speculative.
Physicochemical Properties
  • Lipophilicity : The tertiary alcohol and methyl branch in this compound likely increase logP values, favoring blood-brain barrier penetration but possibly reducing solubility.

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